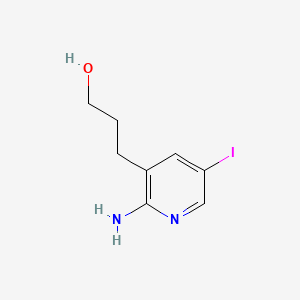

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

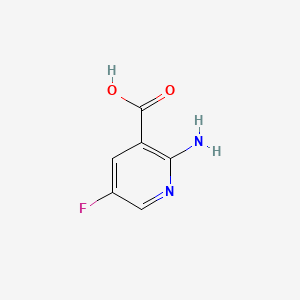

“3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol” is a chemical compound with the empirical formula C8H11IN2O . It belongs to the class of halogenated heterocycles . The CAS number of this compound is 1228666-26-9 .

Molecular Structure Analysis

The molecular weight of “3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol” is 278.09 . The SMILES string representation of this compound is Nc1ncc(I)cc1CCCO . The InChI key is YNFARIIDFMCPQJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available at this time.Applications De Recherche Scientifique

Synthesis and Chemical Modifications

The research on compounds structurally similar to 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol often focuses on their synthesis and chemical modifications to enhance their properties for various applications. For instance, compounds containing 3-methoxy-2-aminopyridine have shown significant promise due to their high ligand efficiency and excellent ADME profile. Structural modifications aimed at reducing mutagenic potential and drug-drug interaction risks have been explored. Such studies underline the importance of careful structural adjustments to mitigate safety liabilities while maintaining or enhancing the desired chemical properties (Palmer et al., 2012).

Catalysis and Synthetic Applications

The catalytic and synthetic applications of compounds related to 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol are also significant areas of research. For example, homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 3-iodopyridine, can yield N-substituted nicotinamides and related compounds of biological importance. This process demonstrates the utility of such compounds in facilitating complex chemical transformations, potentially leading to new drugs and materials (Takács et al., 2007).

Antifungal and Anticancer Activities

The biological activity of derivatives of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol has been investigated, with studies highlighting their potential in antifungal and anticancer applications. For instance, 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives have shown inhibitory activity against Src kinase and exhibited anticancer activity on human breast carcinoma cells. This suggests that modifications of the core structure could lead to valuable therapeutic agents (Sharma et al., 2010).

Fluorescent Markers and Sensing Applications

The development of fluorescent markers and sensors based on derivatives of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol showcases the versatility of these compounds beyond pharmaceutical applications. Research into compounds synthesized from industrial waste, such as cardanol and glycerol, has led to the creation of fluorescent biomarkers with low acute toxicity, demonstrating potential for biodiesel quality monitoring and other environmental applications (Pelizaro et al., 2019).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . It has a hazard statement H317, which indicates that it may cause an allergic skin reaction . The precautionary statement is P280, which means protective gloves should be worn . It falls under the hazard classification “Skin Sens. 1” and the storage class code is 13, which refers to non-combustible solids .

Propriétés

IUPAC Name |

3-(2-amino-5-iodopyridin-3-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFARIIDFMCPQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCCO)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673594 |

Source

|

| Record name | 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |

CAS RN |

1228666-26-9 |

Source

|

| Record name | 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)

![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)